molecular formula C18H15N5O4S B2363273 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide CAS No. 2034521-13-4

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2363273
CAS RN: 2034521-13-4
M. Wt: 397.41
InChI Key: IOHXUABGNLWOEW-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of sulfonamide derivatives, including quinoline-sulfonamides, has been a focus due to their wide range of biological activities. For instance, a study by Hafez et al. (1994) explored the synthesis of 8-quinolinyloxy-5-sulfonamide derivatives, inspired by the known biological activities of 1,3,4-oxadiazoles and the quinoline moiety, which are recognized for their bactericidal, fungicidal, and bioregulatory properties (Hafez, A. A., Geies, A., Hozien, Z. A., & Khalil, Z. H., 1994). Furthermore, Ghorab et al. (2014) discussed novel thiophene derivatives with sulfonamide, isoxazole, quinoline, and other moieties, showcasing potential anticancer agents against human breast cancer cell lines, emphasizing the diverse pharmacological interest in sulfonamide derivatives (Ghorab, M., Bashandy, M. S., & Alsaid, M. S., 2014).

Enzymatic Activation and Metabolic Studies

The role of sulfonamide derivatives in enzymatic activation and metabolic processes has also been examined. For example, Davis et al. (1993) studied the phase II activation of N-hydroxylamines by cytosolic acetyltransferase, highlighting the metabolic activation pathways of certain heterocyclic amines and their implications for DNA adduct formation and carcinogenicity (Davis, C., Schut, H., & Snyderwine, E., 1993).

Antimicrobial and Anticancer Applications

Sulfonamide derivatives have shown significant promise as antimicrobial and anticancer agents. Refaat et al. (2004) synthesized novel quinoxalines with antimicrobial activity, demonstrating the therapeutic potential of these compounds (Refaat, H. M., Moneer, A. A., & Khalil, O. M., 2004). Poudapally et al. (2017) explored quinazoline-sulfonamides as anti-cancer agents, offering insights into the structural preferences and cytotoxic affinities of these compounds against various cancer cell lines (Poudapally, S., Battu, S., Velatooru, L., Bethu, M., Janapala, V. R., Sharma, S., Sen, S., Pottabathini, N., Iska, V. B. R., & Katangoor, V., 2017).

Theoretical and Computational Investigations

Computational studies have furthered the understanding of sulfonamide derivatives' mechanisms of action and potential therapeutic applications. Fahim et al. (2021) conducted a theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking studies, demonstrating the versatility of sulfonamide derivatives in drug design (Fahim, A. M., & Ismael, E. H. I., 2021).

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-28(25,15-5-1-3-12-4-2-8-19-17(12)15)20-10-16-21-18(23-27-16)13-9-14(26-22-13)11-6-7-11/h1-5,8-9,11,20H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHXUABGNLWOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide

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